molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride

カタログ番号: B2795134
CAS番号: 1706459-07-5
分子量: 283.73
InChIキー: KUJANBSMBKDRCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride (CAS Number: 1706459-07-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3O2SC_{11}H_{10}ClN_3O_2S with a molecular weight of approximately 283.73 g/mol. The structure includes a pyridine ring substituted at the 2-position with a carboxylic acid and an imidazo[2,1-b][1,3]thiazole moiety at the 6-position.

Anticancer Activity

Recent studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole structures exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa<10Apoptosis
Compound BA431<5Cell cycle arrest

The specific activity of this compound against cancer cells is currently under investigation but is anticipated to align with these findings.

Antimicrobial Activity

The imidazo[2,1-b][1,3]thiazole derivatives have also demonstrated antimicrobial properties. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can enhance antibacterial potency.

Anti-inflammatory Effects

Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. For example:

CompoundCOX Inhibition IC50 (µM)
Compound C0.04 ± 0.01 (Celecoxib: 0.04)
Compound D0.05 ± 0.02

These findings indicate a promising avenue for developing anti-inflammatory drugs based on this compound's structure.

Case Studies

Case Study 1: Anticancer Screening
In vitro studies conducted on various cancer cell lines revealed that derivatives of imidazo[2,1-b][1,3]thiazole exhibited significant cytotoxicity. A derivative similar to our compound showed an IC50 value below 10 µM in HeLa cells and demonstrated apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing
A series of tests against Staphylococcus aureus and Escherichia coli indicated that the thiazole-containing compounds had minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL. This suggests potential for development as antibacterial agents.

Structure-Activity Relationship (SAR)

The biological activities of imidazo[2,1-b][1,3]thiazole derivatives are influenced by various substituents on the core structure. Key findings include:

  • Substituent Positioning : The position of substituents on the thiazole ring significantly affects potency.
  • Functional Groups : Electron-donating groups enhance activity against specific targets.

科学的研究の応用

Antitubercular Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including those related to 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride, exhibit significant activity against Mycobacterium tuberculosis. A study highlighted that certain imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of Mtb . This suggests that the compound could be a promising candidate for developing new antitubercular therapies.

Anticancer Potential

The cytotoxic effects of imidazo[1,2-a]pyridine derivatives have also been evaluated in various cancer cell lines. For instance, a series of synthesized compounds were tested against HeLa cells (human cervical carcinoma), revealing several derivatives with IC50 values below 150 μM, indicating substantial cytotoxicity . The mechanism of action appears to involve the inhibition of geranylgeranylation, which is essential for cancer cell viability .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For example, altering substituents at the C6 position has shown significant effects on the compound's efficacy against various targets . These insights are crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles.

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward synthetic routes that allow for easy modification and derivatization. This flexibility is advantageous for developing analogs with improved potency and selectivity against specific biological targets .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Antitubercular Efficacy : A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mtb, with some compounds showing enhanced activity compared to existing treatments .
    CompoundMIC (μM)Activity
    Compound 18<0.03Highly effective against drug-resistant strains
    Compound 5<14Active but less potent than Compound 18
  • Cytotoxicity in Cancer Cells : The evaluation of various derivatives indicated that modifications could lead to significant cytotoxic effects on HeLa cells.
    CompoundIC50 (μM)Remarks
    Compound 1b<150Highly cytotoxic
    Compound 1d>150Negligible effect

特性

IUPAC Name

6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJANBSMBKDRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。